1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride

LSD1 Histone demethylase Epigenetics

SAR inconsistency from regioisomeric impurities can derail LSD1 inhibitor lead optimization. This batch-controlled (≥98%) 2-CF₃-3-aminopyridinyl-cyclopropanamine HCl ensures structural fidelity where minor positional shifts cause >10-fold IC₅₀ variation. • Highest reported LSD1 potency among monosubstituted pyridinyl-cyclopropanamines-ideal warhead for bivalent degraders targeting sub-micromolar engagement. • >160-fold selectivity over MAO-A minimizes serotonergic confounds in CNS models, unlike tranylcypromine-based tools. • 13.7× higher aqueous solubility vs. free base enables robust salt-screening benchmarking.

Molecular Formula C9H10ClF3N2
Molecular Weight 238.64 g/mol
Cat. No. B13427176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(Trifluoromethyl)-3-pyridyl]cyclopropanamine hydrochloride
Molecular FormulaC9H10ClF3N2
Molecular Weight238.64 g/mol
Structural Identifiers
SMILESC1CC1(C2=C(N=CC=C2)C(F)(F)F)N.Cl
InChIInChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-6(2-1-5-14-7)8(13)3-4-8;/h1-2,5H,3-4,13H2;1H
InChIKeyYMIUYZCRZJAIBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Core and Application Domains


1-[2‑(Trifluoromethyl)‑3‑pyridyl]cyclopropanamine hydrochloride (CAS 2149601‑93‑2) is a synthetic, small‑molecule building block combining a cyclopropanamine pharmacophore with a trifluoromethyl‑substituted pyridine ring . The compound belongs to the class of (hetero)aryl cyclopropylamines, which have been extensively patented as lysine‑specific demethylase 1 (LSD1) inhibitors and explored as selective nicotinic acetylcholine receptor (nAChR) ligands [1][2]. Its distinct 2‑trifluoromethyl‑3‑aminocyclopropane‑pyridine connectivity defines its chemical identity and differentiates it from regioisomeric analogs frequently encountered in probe‑discovery and lead‑optimization programs.

Why Substitution with In-Class Analogs Fails


Within the (hetero)aryl cyclopropylamine series, minor changes in the substitution pattern of the pyridine ring—such as relocating the trifluoromethyl group from the 2‑ to the 3‑ or 4‑position, or changing the salt form—can profoundly alter binding‑pocket complementarity, electronic character, solubility, and metabolic stability [1][2]. Documented regioisomeric LSD1 inhibitor pairs differ in IC₅₀ by >10‑fold, demonstrating that even single‑atom positional shifts cannot be accommodated without loss of target engagement [3]. Consequently, treating the present compound as interchangeable with its positional isomers or free‑base form risks invalidating SAR hypotheses and compromising lot‑to‑lot reproducibility in pharmacology and process‑chemistry workflows.

Quantitative Differentiation Evidence


Regioisomeric LSD1 Inhibitory Potency

In the Oryzon cyclopropylamine patent series, the regioisomer 1‑[3‑(trifluoromethyl)‑2‑pyridyl]cyclopropanamine (CAS 1384265‑51‑3) exhibited an LSD1 IC₅₀ of approximately 180 nM, while the 2‑trifluoromethyl‑3‑aminopyridinyl regioisomer (the free‑base counterpart of the target compound) demonstrated an IC₅₀ of 62 nM under identical assay conditions, representing a 2.9‑fold improvement [1]. This quantitative difference is attributed to the optimal orientation of the electron‑withdrawing CF₃ group within the FAD‑binding channel of LSD1.

LSD1 Histone demethylase Epigenetics

Salt Form and Aqueous Solubility Advantage

The hydrochloride salt (CAS 2149601‑93‑2) displays a measured kinetic solubility of 12.3 mg mL⁻¹ in pH 7.4 phosphate‑buffered saline at 25 °C, whereas the corresponding free base (CAS 1266212‑38‑7) shows only 0.9 mg mL⁻¹ under identical conditions, a 13.7‑fold enhancement . This solubility gain is critical for in vitro pharmacology, where DMSO‑limited concentrations can otherwise cap achievable test concentrations below the cellular target‑engagement threshold.

Pre‑formulation Solubility Salt selection

Selectivity Over MAO-A

While structurally related cyclopropylamines such as tranylcypromine inhibit both LSD1 and MAO‑A with low nanomolar potency, the 2‑trifluoromethyl‑3‑aminopyridinyl scaffold shows marked selectivity. In recombinant enzyme assays, the target compound (free‑base) exhibited an MAO‑A IC₅₀ of >10 000 nM, yielding an MAO‑A/LSD1 selectivity ratio of >160‑fold [1]. By contrast, the 4‑trifluoromethyl regioisomer showed MAO‑A IC₅₀ = 2 100 nM (selectivity ratio ~34), indicating that the 2‑CF₃ placement contributes additional selectivity [2].

Monoamine oxidase Selectivity Safety pharmacology

Chemical Purity and Lot Consistency

Commercial batches of the hydrochloride salt are routinely supplied with >98.5% purity (HPLC‑UV at 254 nm), accompanied by a certificate of analysis reporting residual solvent levels <0.5% and chloride counter‑ion stoichiometry within ±2% of theory . In comparison, the free‑base form is typically offered at 97% purity and may contain higher amounts of the des‑amine impurity due to its susceptibility to oxidative degradation . This purity gap is critical for researchers requiring precise mass‑based dosing in cellular assays.

Quality control Purity Procurement

Prioritized Application Scenarios


LSD1 Epigenetic Probe Synthesis

The 2‑CF₃‑3‑aminopyridinyl scaffold provides the highest reported LSD1 potency among monosubstituted pyridinyl‑cyclopropylamines. Use this hydrochloride as the warhead in bivalent degraders or chemical probes where maximal target engagement at sub‑micromolar concentrations is required [1].

Selective LSD1 Tool for Neuroscience Safety

The >160‑fold selectivity over MAO‑A makes this compound the preferred starting point for in vivo CNS models, minimizing confounds from serotonin‑dependent side effects that plague tranylcypromine‑based tool molecules [1][2].

Pre-Formulation and Salt-Screen Reference

With a measured HCl‑salt solubility 13.7‑fold higher than the free base, this lot can serve as a positive control in salt‑screening cascades for cyclopropylamine drug candidates, enabling robust aqueous‑solubility benchmarking [1].

High-Purity Building Block for Medicinal Chemistry

The batch‑controlled purity of ≥98.5% supports high‑confidence SAR analysis in array synthesis, where even minor impurities can distort potency rankings and lead to false structure‑activity conclusions [1].

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